2-chloro-N-({[3-methoxy-4-(pentanoylamino)phenyl]amino}carbonothioyl)-4-nitrobenzamide
Overview
Description
2-chloro-N-({[3-methoxy-4-(pentanoylamino)phenyl]amino}carbonothioyl)-4-nitrobenzamide is a useful research compound. Its molecular formula is C20H21ClN4O5S and its molecular weight is 464.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 464.0921187 g/mol and the complexity rating of the compound is 662. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Novel Hypoxia-selective Cytotoxins
The compound, similar in structure to hypoxia-selective cytotoxins like 5-[N,N-Bis(2-chloroethyl)amino]-2,4-dinitrobenzamide, demonstrates potential in targeting hypoxic tumor cells, a common characteristic of cancerous tumors resistant to conventional treatments. The selective toxicity towards hypoxic cells is attributed to the oxygen-inhibited enzymatic reduction of its nitro groups, suggesting its application in developing new cancer therapies (Palmer et al., 1995).
Synthesis and Characterization
Catalyzed Reduction Reactions
Studies on the catalyzed reduction of nitroarenes, including compounds with similar functional groups, offer insights into more efficient and selective chemical synthesis processes. These reactions are crucial for the production of aminoarenes from nitroarenes, a fundamental step in the synthesis of many pharmaceuticals and organic compounds (Watanabe et al., 1984).
Antibacterial Applications
Research into benzothiazole derivatives, which share structural similarities with the compound , reveals significant antibacterial activities against resistant strains like Pseudomonas aeruginosa. This indicates the compound's potential in addressing the growing concern of antimicrobial resistance and the need for new antibiotics (Gupta, 2018).
Mechanistic Studies and New Synthetic Pathways
The decomposition of related compounds into benzamides under solvent-free conditions using novel catalysts showcases the exploration of new synthetic pathways and mechanisms. Such research contributes to a deeper understanding of chemical reactions and the development of more sustainable and efficient synthetic methods (Nahakpam et al., 2015).
Properties
IUPAC Name |
2-chloro-N-[[3-methoxy-4-(pentanoylamino)phenyl]carbamothioyl]-4-nitrobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4O5S/c1-3-4-5-18(26)23-16-9-6-12(10-17(16)30-2)22-20(31)24-19(27)14-8-7-13(25(28)29)11-15(14)21/h6-11H,3-5H2,1-2H3,(H,23,26)(H2,22,24,27,31) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJLDFXXHLGDWNN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=C(C=C(C=C1)NC(=S)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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